molecular formula C13H14BrN3OS B2913692 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone CAS No. 897472-96-7

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Cat. No.: B2913692
CAS No.: 897472-96-7
M. Wt: 340.24
InChI Key: DSUPHJJYBYSYKO-UHFFFAOYSA-N
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Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly approach. This method accelerates the reaction rate and improves the yield of the desired product .

Chemical Reactions Analysis

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Comparison with Similar Compounds

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone can be compared with other benzothiazole derivatives, such as:

    2-(4-Aminophenyl)benzothiazole: Known for its antitumor activity.

    6-Methyl-2-(4-methylphenyl)benzothiazole: Exhibits antimicrobial properties.

    2-(4-Chlorophenyl)benzothiazole: Used in the development of new materials.

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUPHJJYBYSYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320670
Record name 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897472-96-7
Record name 1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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